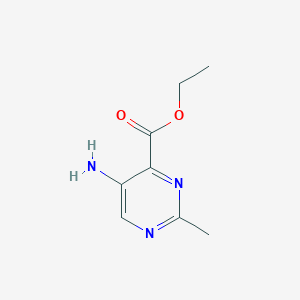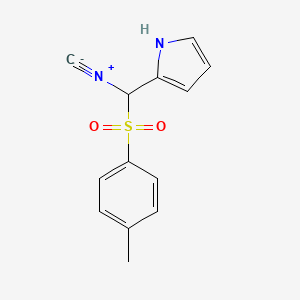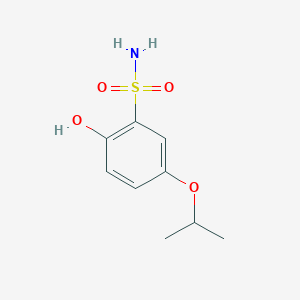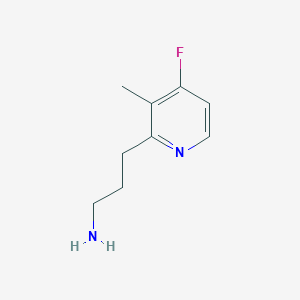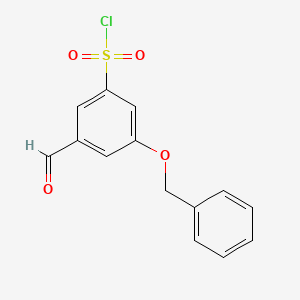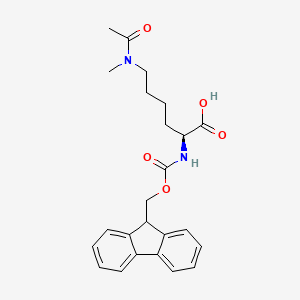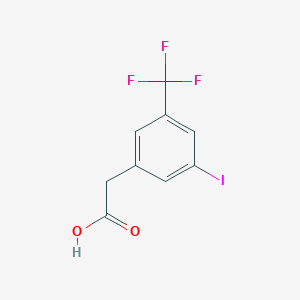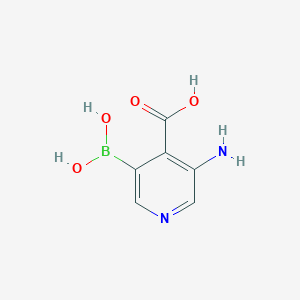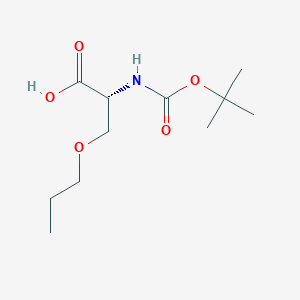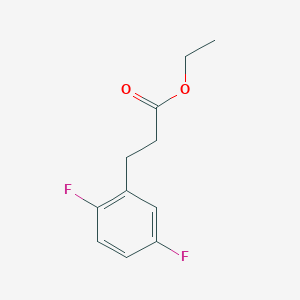
Ethyl 5-(difluoromethyl)pyridine-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(difluoromethyl)pyridine-2-acetate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)pyridine-2-acetate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often leverage metal-based catalytic processes to achieve high yields and purity. These methods include the use of transition metal catalysts to facilitate the difluoromethylation of pyridine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(difluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(difluoromethyl)pyridine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of Ethyl 5-(difluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Difluoromethylpyridine: A bioisosteric replacement of pyridine-N-oxide, used in quorum sensing inhibitors.
Trifluoromethylpyridine: Widely used in agrochemicals and pharmaceuticals due to its unique physicochemical properties.
Uniqueness
Ethyl 5-(difluoromethyl)pyridine-2-acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other fluorinated pyridine derivatives. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
ethyl 2-[5-(difluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)5-8-4-3-7(6-13-8)10(11)12/h3-4,6,10H,2,5H2,1H3 |
InChI-Schlüssel |
IENULWPHYTWLTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC=C(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



